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Introduction
Hydrogen-borrowing (HB) catalysis is a powerful and sustainable synthetic methodology for

forming carbon-carbon bonds.[1][2] This atom-economical approach utilizes alcohols as

alkylating agents, with water as the sole byproduct, thereby avoiding the use of stoichiometric

organometallic reagents or hazardous alkyl halides.[1][2] The process involves the temporary

"borrowing" of hydrogen from an alcohol to generate a reactive carbonyl intermediate, which

then participates in a subsequent reaction before the hydrogen is returned in a final reduction

step.[3][4][5]

Recently, this strategy has been ingeniously applied to the α-cyclopropanation of ketones.[6][7]

[8] This innovative method proceeds through an HB-mediated alkylation of a ketone, followed

by an intramolecular cyclization to furnish the desired α-cyclopropyl ketone.[6][7] The

cyclopropane motif is of significant interest in drug discovery, as its incorporation into molecules

can enhance metabolic stability, potency, and other pharmacokinetic properties.[7][8]

This document provides detailed application notes and protocols for the α-cyclopropanation of

ketones via hydrogen-borrowing catalysis, summarizing two complementary strategies and

presenting relevant experimental data and methodologies.
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Reaction Mechanism and Strategic Approaches
The core of this transformation is a tandem reaction sequence initiated by the catalyst. The

generally accepted mechanism involves three key phases: oxidation, condensation, and

reduction/cyclization.

A transition metal catalyst, typically based on iridium or ruthenium, first dehydrogenates the

substrate alcohol to generate an aldehyde in situ, along with a metal-hydride species.[1] This

aldehyde then undergoes an aldol condensation with the enolate of a ketone. The resulting α,β-

unsaturated ketone intermediate is then reduced by the metal-hydride. In this specific

application for cyclopropanation, the key is the presence of a leaving group on either the

ketone or the alcohol, which allows for a final intramolecular nucleophilic substitution by the

enolate to form the cyclopropane ring.[6][7][9]

Two primary strategies have been developed for this transformation, differing in where the

leaving group is initially placed: on the ketone or on the alcohol.[6][7]
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Caption: Two complementary strategies for α-cyclopropanation.

Catalytic Cycle
The catalytic cycle for the α-cyclopropanation of a ketone with an alcohol bearing a leaving

group is illustrated below. The process begins with the oxidation of the alcohol to an aldehyde.

This is followed by an aldol condensation with the ketone, subsequent reduction of the enone
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intermediate, and finally, intramolecular cyclization to yield the product and regenerate the

catalyst.
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Caption: Proposed catalytic cycle for α-cyclopropanation.

Data Presentation
The following tables summarize the scope of the α-cyclopropanation reaction using both the

ketone and alcohol prefunctionalization approaches with selected examples. Yields are for

isolated products.

Table 1: Ketone Prefunctionalization Approach
In this approach, a ketone bearing a leaving group is reacted with various alcohols. The

reaction is typically catalyzed by an iridium complex.[6]

Entry Ketone Substrate Alcohol Yield (%)

1

2-chloro-1-

(pentamethylphenyl)et

han-1-one

Benzyl alcohol 83

2

2-chloro-1-

(pentamethylphenyl)et

han-1-one

4-Methoxybenzyl

alcohol
62

3

2-chloro-1-

(pentamethylphenyl)et

han-1-one

1-Phenylethan-1-ol 75

4

2-chloro-1-

(pentamethylphenyl)et

han-1-one

Propan-1-ol 82

5

2-chloro-1-

(pentamethylphenyl)et

han-1-one

Butan-1-ol 79

6

2-chloro-1-

(pentamethylphenyl)et

han-1-one

3-Phenylpropan-1-ol 81
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Reaction conditions: Ketone (0.30 mmol), alcohol (1.2 equiv), [Ir(cod)Cl]₂ (2 mol %), dppBz (4

mol %), Cs₂CO₃ (1.2 equiv), toluene, 110 °C, 24 h; then KOH (2 equiv) and tBuOH were added

and the reaction was heated for a further 24 h.[6]

Table 2: Alcohol Prefunctionalization Approach
In this complementary strategy, a standard ketone is reacted with an alcohol substrate that

contains a leaving group. Both iridium and ruthenium catalysts have proven effective.[6]

Entry Ketone
Alcohol
Substrate

Catalyst
System

Yield (%)

1

1-

(pentamethylphe

nyl)ethan-1-one

2-Chloroethanol
[Ir(cod)Cl]₂ /

dppBz
75

2

1-

(pentamethylphe

nyl)ethan-1-one

2-Chloroethanol Ru-MACHO 70

3

1-

(pentamethylphe

nyl)ethan-1-one

3-Chloropropan-

1-ol

[Ir(cod)Cl]₂ /

dppBz
68

4

1-

(pentamethylphe

nyl)ethan-1-one

3-Chloropropan-

1-ol
Ru-MACHO 65

5
1-(p-tolyl)ethan-

1-one
2-Chloroethanol Ru-MACHO 53

Reaction conditions typically involve the ketone, alcohol, catalyst, and a base in a suitable

solvent heated for 24-48 hours.[6]

Experimental Protocols
The following are generalized experimental protocols for the α-cyclopropanation of ketones via

hydrogen-borrowing catalysis.
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Caption: General experimental workflow for the reaction.

Protocol 1: Ketone Prefunctionalization using Iridium
Catalyst
This protocol is a representative example for the reaction of a prefunctionalized ketone with an

alcohol.

Materials:

2-chloro-1-(pentamethylphenyl)ethan-1-one (1.0 equiv)

Alcohol (1.2 equiv)

[Ir(cod)Cl]₂ (2.0 mol %)

1,2-Bis(diphenylphosphino)benzene (dppBz) (4.0 mol %)

Cesium carbonate (Cs₂CO₃) (1.2 equiv)

Potassium hydroxide (KOH) (2.0 equiv)

Anhydrous toluene

Anhydrous tert-butanol (tBuOH)

Procedure:

To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-1-

(pentamethylphenyl)ethan-1-one (0.30 mmol, 1.0 equiv), [Ir(cod)Cl]₂ (0.006 mmol, 2.0 mol

%), dppBz (0.012 mmol, 4.0 mol %), and Cs₂CO₃ (0.36 mmol, 1.2 equiv).

Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon)

three times.

Add anhydrous toluene (1.5 mL) followed by the alcohol (0.36 mmol, 1.2 equiv) via syringe.

Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.
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After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature.

Add KOH (0.60 mmol, 2.0 equiv) and anhydrous tBuOH (1.5 mL).

Reseal the vial and return it to the 110 °C oil bath, stirring for an additional 24 hours.

After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with

ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to afford the desired

α-cyclopropyl ketone.

Protocol 2: Alcohol Prefunctionalization using
Ruthenium Catalyst
This protocol is a representative example for the reaction of a ketone with a prefunctionalized

alcohol.

Materials:

Ketone (e.g., 1-(pentamethylphenyl)ethan-1-one) (1.0 equiv)

Prefunctionalized alcohol (e.g., 2-chloroethanol) (1.5 equiv)

Ru-MACHO catalyst (2.0 mol %)

Potassium tert-butoxide (KOtBu) (2.5 equiv)

Anhydrous 1,4-dioxane

Procedure:

To an oven-dried reaction vial equipped with a magnetic stir bar, add the ketone (0.30 mmol,

1.0 equiv), Ru-MACHO catalyst (0.006 mmol, 2.0 mol %), and KOtBu (0.75 mmol, 2.5 equiv).
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Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon)

three times.

Add anhydrous 1,4-dioxane (1.5 mL) followed by the prefunctionalized alcohol (0.45 mmol,

1.5 equiv) via syringe.

Place the vial in a preheated oil bath at 100 °C and stir for 48 hours.

After cooling to room temperature, quench the reaction by carefully adding water.

Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl

acetate) (3 x 10 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the target α-

cyclopropyl ketone.

Synthetic Utility and Conclusion
The hydrogen-borrowing approach to α-cyclopropyl ketones is a significant advancement,

offering a sustainable and efficient alternative to classical methods.[1] A key advantage is the

ability to use sterically hindered ketones, such as those with a pentamethylphenyl (Ph) group,
which can serve as a protecting group.[6] This Ph group can be subsequently cleaved to

furnish synthetically versatile α-cyclopropyl carboxylic acids, which are valuable building blocks

in medicinal chemistry and materials science.[6][7][8]

In summary, the α-cyclopropanation of ketones via hydrogen-borrowing catalysis represents a

robust and versatile strategy. The development of two complementary approaches enhances

its applicability, allowing for greater flexibility in substrate choice. The protocols and data

presented herein provide a solid foundation for researchers to explore and apply this

methodology in their own synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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